![molecular formula C9H13NO3S B2395919 N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide CAS No. 152122-39-9](/img/structure/B2395919.png)

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide

説明

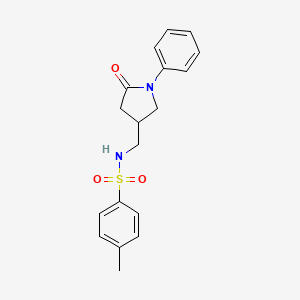

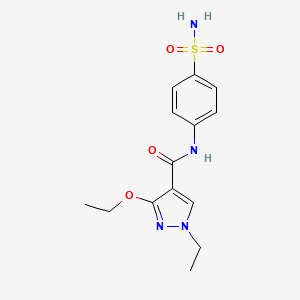

“N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide” is an organic compound with the CAS Number: 152122-39-9 . It has a molecular weight of 215.27 and its IUPAC name is N-(4-(hydroxymethyl)benzyl)methanesulfonamide . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 . This indicates that the molecule consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with a hydroxymethyl group attached to the phenyl ring .Physical And Chemical Properties Analysis

“N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide” has a molecular weight of 215.27 . The compound is typically stored in a refrigerated environment . Unfortunately, more specific physical and chemical properties were not available in the retrieved data.科学的研究の応用

Structural Study and Supramolecular Assembly

A structural study of three nimesulide triazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, has been conducted. This research highlights the effect of substitution on the supramolecular assembly of the compounds. Through X-ray powder diffraction, the crystal structures were determined, revealing insights into intermolecular interactions, which were analyzed through Hirshfeld surfaces and 2D fingerprint plots. The study provides a foundation for understanding the structural basis of the compound's potential applications in material science and pharmaceuticals (Dey et al., 2015).

Synthesis and Potassium Channel Blocking Activity

Another study focused on the synthesis and biological activity of (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents. This research underscores the structural specificity required for potassium channel blocking activity, providing a pathway for the development of new therapeutic agents targeting cardiac arrhythmias (Connors et al., 1991).

Application in Organic Synthesis

Further research demonstrated the utility of N-(2-halophenyl)methanesulfonamides in organic synthesis, specifically in the one-step synthesis of 2-substituted 1-methylsulfonylindoles. This process, facilitated by the reaction with terminal acetylenes, opens new avenues for the synthesis of complex organic compounds with potential applications in medicinal chemistry and drug development (Sakamoto et al., 1988).

特性

IUPAC Name |

N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHRCIULQHVNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

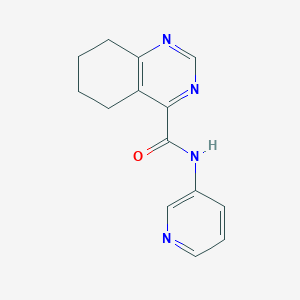

![1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2395840.png)

![3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395844.png)

![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/no-structure.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)